geranyl N-dimethylallylanthranilate
Description
Contextualization within Natural Product Chemistry
The discovery of geranyl N-dimethylallylanthranilate was a notable event in natural product chemistry as it was identified as the first naturally occurring anthranilate to be substituted with both N- and O-prenyl groups. nih.gov This compound was isolated from the leaves of Esenbeckia yaaxhokob, a plant belonging to the Rutaceae family, which is known for producing a rich variety of bioactive secondary metabolites. nih.govresearchgate.netresearchgate.net The isolation was achieved through a process known as bioactivity-guided fractionation, where extracts of the plant are systematically separated and tested to identify the active constituents. nih.gov
The chemical structure of this compound is characterized by an anthranilate core, which is an ester of anthranilic acid. This core is modified with a geranyl group attached to the oxygen atom and a dimethylallyl group (also known as a prenyl group) attached to the nitrogen atom. This dual prenylation is a rare feature among natural products and contributes to the compound's novelty.
Significance in Chemical Biology and Organic Synthesis
The significance of this compound in chemical biology and organic synthesis is still an emerging area of study. As a novel molecular scaffold, it presents an interesting target for synthetic chemists looking to develop efficient routes to its synthesis and to create analogues for further biological evaluation. The presence of the prenyl groups suggests potential interactions with biological membranes or specific protein targets, a common feature of prenylated natural products. However, extensive research into its specific applications in chemical biology has not yet been widely published.
The synthesis of this compound has not been extensively detailed in the available scientific literature, indicating that it remains a challenging and potentially rewarding target for total synthesis. The development of a synthetic route would not only provide access to larger quantities of the compound for in-depth biological studies but also allow for the creation of derivatives to explore structure-activity relationships.
Overview of Research Trajectories on the Compound
Research on this compound has, to date, been primarily focused on its isolation and initial characterization. The seminal study on this compound reported its moderate antimicrobial activity against Staphylococcus aureus. nih.gov This finding suggests a potential avenue for further investigation into its mechanism of action and its spectrum of activity against other pathogens.
Future research trajectories could include:
Total Synthesis: Developing a stereoselective synthesis of the molecule.
Biosynthetic Studies: Investigating the enzymatic pathways responsible for the dual prenylation of the anthranilate core in Esenbeckia yaaxhokob.
Analogue Synthesis and Bioactivity: Synthesizing derivatives to understand which parts of the molecule are crucial for its antimicrobial activity and to potentially enhance its potency.
Mechanism of Action Studies: Elucidating how this compound exerts its antimicrobial effects at the molecular level.
Currently, the body of literature on this compound is limited, highlighting it as a natural product with untapped potential for further scientific exploration.
Detailed Research Findings
The primary research finding associated with this compound is its antimicrobial property. The table below summarizes the reported bioactivity from the initial isolation study.
| Compound | Test Organism | Activity |
| This compound | Staphylococcus aureus | Moderate |
Data sourced from Aguilar-Guadarrama & Rios, 2004. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H31NO2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] 2-(3-methylbut-2-enylamino)benzoate |
InChI |
InChI=1S/C22H31NO2/c1-17(2)9-8-10-19(5)14-16-25-22(24)20-11-6-7-12-21(20)23-15-13-18(3)4/h6-7,9,11-14,23H,8,10,15-16H2,1-5H3/b19-14+ |
InChI Key |
VOFMHJHFICFREQ-XMHGGMMESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C1=CC=CC=C1NCC=C(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1NCC=C(C)C)C)C |
Synonyms |
G-N-DMAA geranyl N-dimethylallylanthranilate |
Origin of Product |
United States |
Occurrence and Isolation of Geranyl N Dimethylallylanthranilate
The presence of geranyl N-dimethylallylanthranilate in the natural world is, to date, highly specific, and its isolation requires meticulous scientific techniques.
Identification in Specific Biological Organisms
This compound has been identified as a novel natural product isolated from the leaves of Esenbeckia yaaxhokob, a plant species belonging to the Rutaceae family. nih.gov This discovery marked the first instance of a naturally occurring N- and O-prenylated anthranilate derivative. nih.gov The compound was found alongside other known natural products, highlighting the rich chemical diversity of this plant species. nih.gov
Table 1: Natural Occurrence of this compound
| Biological Organism | Family | Compound Class |
| Esenbeckia yaaxhokob | Rutaceae | Prenylated Anthranilate |
Phylogenetic and Ecological Relevance
The occurrence of this compound in Esenbeckia, a genus within the Rutaceae family, is of chemotaxonomic significance. The Rutaceae family is well-known for producing a wide array of alkaloids, including anthranilate derivatives. The specific substitution pattern of this compound, featuring both N- and O-prenylation, contributes to the chemical fingerprint of the Esenbeckia genus and may serve as a marker for phylogenetic classification within the broader Rutaceae family.
Advanced Methodologies for Isolation and Purification
The successful isolation and characterization of this compound from a complex plant matrix necessitates the application of sophisticated separation and analytical techniques.
Chromatographic Techniques for Complex Matrices
The isolation of this compound from the acetone (B3395972) extract of Esenbeckia yaaxhokob leaves was achieved through a process known as bioactivity-guided fractionation. nih.gov This approach involves the systematic separation of the crude extract into fractions, with each fraction being tested for its biological activity (in this case, antimicrobial activity). The active fractions are then subjected to further separation until a pure, active compound is isolated.
While the specific details of the chromatographic procedure for this compound are not extensively documented in the available literature, the process would have likely involved a combination of the following techniques:
Column Chromatography: This is a fundamental technique for the initial separation of compounds from a crude extract based on their polarity. The extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with different polarities travel through the column at different rates, allowing for their separation into fractions.
High-Performance Liquid Chromatography (HPLC): For the final purification of the compound, preparative HPLC is often employed. This technique uses high pressure to force the mobile phase through a column with smaller particle size, resulting in a much higher resolution and separation efficiency compared to standard column chromatography.
Modern Spectroscopic Approaches for Structural Confirmation
The definitive identification of this compound relies on a combination of modern spectroscopic methods that provide detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. Although the specific spectral data for this compound is not publicly available, the expected signals can be inferred from its structure.
Table 2: Predicted ¹H and ¹³C NMR Signals for this compound
| Structural Moiety | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) |
| Anthranilate Core | Aromatic protons (δ 6.5-8.0) | Aromatic carbons (δ 110-150), Carbonyl carbon (δ ~168) |
| N-dimethylallyl Group | Vinylic proton (δ ~5.2), Methylene protons (δ ~4.0), Methyl protons (δ ~1.7) | Vinylic carbons (δ ~120, ~138), Methylene carbon (δ ~45), Methyl carbons (δ ~18, ~26) |
| O-geranyl Group | Vinylic protons (δ ~5.1, ~5.4), Methylene protons (δ ~2.1, ~4.7), Methyl protons (δ ~1.6, ~1.7) | Vinylic carbons (δ ~118, ~124, ~132, ~142), Methylene carbons (δ ~26, ~40, ~62), Methyl carbons (δ ~16, ~17, ~26) |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight. High-resolution mass spectrometry can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the different structural components of the molecule. For this compound, characteristic fragmentation would be expected from the loss of the N-dimethylallyl and O-geranyl side chains.
Biosynthesis and Enzymatic Pathways
Precursor Identification and Elucidation of Biosynthetic Route
The biosynthesis of geranyl N-dimethylallylanthranilate undoubtedly originates from primary metabolism, drawing its core structure and prenyl groups from fundamental building blocks. The foundational scaffold is anthranilate, an aromatic amine derived from the shikimate pathway. The two prenyl moieties, a C10 geranyl group and a C5 dimethylallyl group, are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (B85504) (MVA) pathway, which produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
The proposed biosynthetic route, based on analogous pathways, likely involves the following key stages:
Formation of Anthranilate: The shikimate pathway provides chorismate, which is then converted to anthranilate by the enzyme anthranilate synthase.
N-Prenylation: The amino group of anthranilate is likely modified with a dimethylallyl group from DMAPP.
O-Prenylation: The carboxyl group of the N-prenylated anthranilate is then esterified with geranyl pyrophosphate (GPP).
The precise sequence of these prenylation events—whether N-prenylation precedes O-prenylation or vice versa—remains to be experimentally determined. However, insights from the biosynthesis of other N-modified anthranilate derivatives, such as acridone (B373769) alkaloids, suggest that N-modification often occurs before further enzymatic processing.
| Precursor | Originating Pathway | Role in Final Compound |
| Anthranilate | Shikimate Pathway | Core aromatic structure |
| Dimethylallyl Pyrophosphate (DMAPP) | MEP/MVA Pathway | N-dimethylallyl group |
| Geranyl Pyrophosphate (GPP) | MEP/MVA Pathway | O-geranyl group |
Key Enzymatic Steps and Catalytic Mechanisms
The synthesis of this compound is orchestrated by a series of specialized enzymes that catalyze the key bond-forming reactions.
The journey from primary to secondary metabolism for this compound begins with anthranilate synthase (AS). This enzyme catalyzes the conversion of chorismate and glutamine to anthranilate. In plants, AS is typically a heterotetrameric complex composed of two α and two β subunits. The α subunit is responsible for binding chorismate and is subject to feedback inhibition by tryptophan, the end product of the pathway. The β subunit facilitates the hydrolysis of glutamine to provide ammonia (B1221849) for the reaction.
In the context of secondary metabolite biosynthesis, plants often possess multiple isoforms of AS, with some being specifically dedicated to producing anthranilate for pathways other than tryptophan synthesis. For instance, in Ruta graveolens, which produces acridone alkaloids, there are two ASα isoenzymes. One is feedback-sensitive to tryptophan and involved in primary metabolism, while the other is largely insensitive to tryptophan, allowing for a continuous supply of anthranilate for alkaloid production. hhu.de A similar mechanism is likely at play in Esenbeckia yaaxhokob to channel anthranilate towards the production of this compound.
The attachment of the geranyl and dimethylallyl groups is catalyzed by prenyltransferases, a diverse class of enzymes that transfer prenyl moieties from donor molecules like DMAPP and GPP to acceptor molecules.
N-Dimethylallylation: The addition of the dimethylallyl group to the nitrogen atom of anthranilate is a crucial step. While the specific enzyme for this reaction in E. yaaxhokob is unknown, analogous enzymes exist. For example, in the biosynthesis of acridone alkaloids in Ruta graveolens, an anthranilate N-methyltransferase initiates the pathway by methylating anthranilate. nih.govnih.govresearchgate.net It is highly probable that a specialized N-prenyltransferase, likely a member of the dimethylallylarylamine N-prenyltransferase (DMAT) family, catalyzes the N-dimethylallylation of anthranilate. These enzymes typically utilize a conserved catalytic mechanism involving the formation of a carbocation intermediate from DMAPP, which then undergoes nucleophilic attack by the amino group of the anthranilate substrate.
O-Geranylation: The esterification of the carboxyl group of the N-dimethylallylanthranilate with a geranyl group is another key prenylation event. Aromatic prenyltransferases (aPTs) are known to catalyze the transfer of prenyl groups to various aromatic acceptors. Some aPTs exhibit remarkable promiscuity, capable of acting on different substrates and even catalyzing both C- and O-prenylation. nih.govnih.gov The O-geranylation in the biosynthesis of this compound is likely carried out by a specific O-prenyltransferase. This enzyme would bind GPP and the N-dimethylallylated anthranilate, facilitating the nucleophilic attack of the carboxylate oxygen on the C1 of GPP, leading to the formation of the geranyl ester and the release of pyrophosphate.
| Enzyme Class | Proposed Substrate(s) | Proposed Product | Catalytic Action |
| Anthranilate Synthase | Chorismate, Glutamine | Anthranilate | Formation of the anthranilate core |
| N-Prenyltransferase (DMAT family) | Anthranilate, DMAPP | N-dimethylallylanthranilate | Attachment of the dimethylallyl group to the nitrogen atom |
| O-Prenyltransferase (aPT family) | N-dimethylallylanthranilate, GPP | This compound | Esterification of the carboxyl group with a geranyl group |
Genetic Basis of Biosynthesis
The genetic blueprint for the biosynthesis of this compound resides within the genome of Esenbeckia yaaxhokob. While the specific genes have not yet been identified, they are likely organized in a biosynthetic gene cluster (BGC). BGCs are common in plants for the production of secondary metabolites, ensuring the co-regulation and efficient production of the necessary enzymes.
A putative BGC for this compound would be expected to contain the genes encoding:
A feedback-insensitive anthranilate synthase α subunit.
An N-prenyltransferase for the dimethylallylation step.
An O-prenyltransferase for the geranylation step.
Potentially, transporter proteins to move the precursors, intermediates, and final product across cellular compartments.
The identification and characterization of this BGC will be a critical step in fully understanding the biosynthesis of this unique compound and would enable its heterologous production in microbial or plant-based systems.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis offers a powerful strategy for the production of complex natural products like this compound, combining the selectivity of enzymes with the efficiency of chemical synthesis. While a specific chemoenzymatic route for this compound has not been published, a plausible approach can be designed based on known enzymatic reactions.
A potential chemoenzymatic synthesis could involve:
Chemical Synthesis of N-dimethylallylanthranilate: The N-alkylation of anthranilic acid with a dimethylallyl halide could be achieved through chemical methods.
Enzymatic Geranylation: The chemically synthesized N-dimethylallylanthranilate could then be used as a substrate for an O-prenyltransferase capable of geranylation. This would require the identification and recombinant expression of a suitable enzyme. Lipases are also known to catalyze the esterification of geraniol (B1671447) with various acids and could be explored for this step. nih.gov
Alternatively, a more biocatalytic approach could start with anthranilate and employ a cascade of two different prenyltransferases—one for N-dimethylallylation and another for O-geranylation—in a one-pot reaction. This would necessitate the discovery and co-expression of these specific enzymes. The promiscuity of some aromatic prenyltransferases, which can accept various substrates, offers promise for developing such enzymatic cascades. nih.gov
Chemical Synthesis and Analog Design
Rational Design and Synthesis of Structural Analogues
The modular nature of geranyl N-dimethylallylanthranilate allows for the rational design and synthesis of a wide array of structural analogues. Modifications can be targeted to the anthranilate moiety, the terpenoid side chains, or through the creation of hybrid structures.
The anthranilic acid core can be systematically modified to explore structure-activity relationships. Substituents can be introduced onto the aromatic ring to alter its electronic and steric properties. For example, electron-donating or electron-withdrawing groups could be installed at various positions.
Methods for synthesizing substituted anthranilic acids are well-established. researchgate.net These substituted anthranilates can then be carried through the synthetic sequence to produce the desired analogues. The synthesis of N-substituted anthranilates can be achieved through methods like Buchwald-Hartwig amination or reductive amination, which offer a broad substrate scope. nih.govnih.gov
Furthermore, the core heterocyclic structure can be altered. For example, replacing the benzene (B151609) ring with other aromatic or heteroaromatic systems could lead to novel compounds with different biological profiles. The synthesis of quinoline (B57606) derivatives from anthranilate precursors demonstrates the feasibility of such transformations. nih.gov
The terpenoid side chains offer significant opportunities for structural variation. The biosynthesis of terpenes proceeds from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are combined to form precursors of various lengths, such as geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP). unimi.itmdpi.com Chemical synthesis can mimic this diversity.
Chain Length: The geranyl (C10) group can be replaced with other terpenoid chains of varying lengths, such as farnesyl (C15) or geranylgeranyl (C20). These corresponding alcohols (farnesol, geranylgeraniol) are commercially available or can be synthesized.
Isomeric Forms: Isomers of geraniol (B1671447), such as nerol (B1678202) (the Z-isomer), could be used to investigate the importance of the double bond geometry.
Cyclization: The terpenoid chains can be cyclized to introduce conformational rigidity. For example, derivatives containing menthol (B31143) or borneol could be synthesized.
Functionalization: The terpenoid chains can be further functionalized with groups like hydroxyls, epoxides, or halogens to probe specific interactions with biological targets.
The dimethylallyl group can also be replaced with other alkyl or alkenyl groups to modulate the lipophilicity and steric bulk at the nitrogen atom.
Hybrid molecules, where two or more pharmacophores are covalently linked, represent a modern approach in drug design. researchgate.netnih.gov this compound can serve as a scaffold for creating such hybrids.
Click Chemistry: A versatile method for creating hybrid structures is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition. mdpi.com For instance, an azide (B81097) or alkyne functionality could be introduced into the anthranilate ring or at the terminus of one of the terpenoid chains. This would allow for the conjugation of the molecule with other molecules of interest, such as other natural products, peptides, or fluorescent tags. mdpi.com
Ester and Amide Linkages: The carboxylic acid of the anthranilate moiety can be used as a handle to form ester or amide linkages with other bioactive molecules, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other natural products. nih.gov
Terpene-Alkaloid Hybrids: The combination of a terpene and an alkaloid-like structure (the anthranilate core) is a known strategy for generating novel bioactive compounds. mdpi.com Further elaboration of the anthranilate core into more complex heterocyclic systems, such as acridones, could yield interesting hybrid structures. nih.govnih.gov
The synthesis of such hybrids allows for the potential to combine the biological activities of the individual components or to create compounds with entirely new modes of action. nih.gov
Reaction Mechanisms and Synthetic Efficiency
The synthesis of this compound, while not extensively detailed in dedicated literature, can be strategically approached through established and reliable chemical transformations. The molecule's structure comprises an anthranilic acid core, which is modified at two key positions: the nitrogen atom of the amino group and the oxygen atom of the carboxyl group. A logical and efficient synthetic pathway involves a two-step sequence: first, the N-alkylation of the anthranilic acid core with a dimethylallyl (prenyl) group, followed by the esterification of the resulting N-substituted acid with geraniol.
Step 1: N-Alkylation of Anthranilic Acid
The initial step focuses on the synthesis of the intermediate, N-dimethylallylanthranilic acid. This is typically achieved via a nucleophilic substitution reaction (SN2 mechanism) where anthranilic acid acts as the nucleophile, attacking an electrophilic prenyl source, such as prenyl bromide (1-bromo-3-methyl-2-butene).
Reaction Mechanism: The reaction is generally performed in the presence of a base. The base deprotonates the most acidic proton of anthranilic acid, which is the carboxylic acid proton, forming a carboxylate salt. While the carboxylate is a weaker nucleophile than the amine, the free amine's lone pair of electrons attacks the electrophilic carbon of prenyl bromide. This displaces the bromide leaving group and forms a new carbon-nitrogen bond. A second equivalent of base may be used to neutralize the hydrogen bromide (HBr) byproduct, driving the reaction to completion. The choice of base and solvent is crucial to optimize the yield and minimize side reactions, such as O-alkylation of the carboxylate or over-alkylation of the nitrogen.
Synthetic Efficiency: The efficiency of this N-alkylation step is influenced by several factors. The use of a suitable solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), facilitates the dissolution of the reagents. The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed. Reaction temperature is another key parameter, with moderately elevated temperatures often required to achieve a reasonable reaction rate without promoting decomposition. Yields for N-alkylation of anthranilic acid derivatives can vary but are generally moderate to good, contingent on the specific substrates and conditions employed.
Table 1: Representative Conditions for N-Alkylation of Anthranilate Derivatives
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Anthranilic Acid | Prenyl Bromide | K₂CO₃ | DMF | 60-80 | 65-80* |
| Methyl Anthranilate | Allyl Bromide | NaH | THF | 25-50 | 75-90* |
| 5-Bromoanthranilic Acid | Ethyl Chloroacetate | N/A | N/A | Reflux | Good* ijddr.in |
Note: Yields are representative estimates based on analogous reactions and may vary.
Step 2: Esterification with Geraniol
The second and final step is the formation of the ester bond between the carboxylic acid of N-dimethylallylanthranilic acid and the hydroxyl group of geraniol. Given the potential for acid-sensitivity and steric hindrance from both the N-substituted anthranilic acid and the terpene alcohol, a mild and efficient coupling method is preferred. The Steglich esterification is an ideal candidate for this transformation. rsc.org
Reaction Mechanism (Steglich Esterification): This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgorganic-chemistry.org The mechanism proceeds as follows:
Activation of Carboxylic Acid: The carboxylic acid (N-dimethylallylanthranilic acid) adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate. organic-chemistry.org
Acyl Transfer to Catalyst: DMAP, being a superior nucleophile to geraniol, attacks the O-acylisourea. rsc.org This forms a reactive N-acylpyridinium intermediate, which is highly electrophilic and does not undergo the intramolecular rearrangement side reactions that can plague the O-acylisourea. organic-chemistry.org
Nucleophilic Attack by Alcohol: The hydroxyl group of geraniol attacks the activated N-acylpyridinium intermediate.
Product Formation: The ester bond is formed, releasing the DMAP catalyst. The other product is N,N'-dicyclohexylurea (DCU), a stable and insoluble byproduct that can be easily removed from the reaction mixture by filtration. organic-chemistry.org
Synthetic Efficiency: The Steglich esterification is known for its high efficiency under mild, neutral conditions, making it suitable for complex and sensitive molecules like terpene alcohols. rsc.orgorganic-chemistry.org The reaction is typically run at room temperature in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Yields for Steglich esterifications are generally high, often exceeding 80-90%, provided the reagents are pure and conditions are anhydrous. organic-chemistry.org The primary challenge in purification is the complete removal of the DCU byproduct.
Alternative enzymatic methods using lipases have also been shown to be highly effective for producing geranyl esters, achieving conversions greater than 90% under optimized conditions. acs.orgnih.gov These biocatalytic methods offer a sustainable alternative to traditional chemical synthesis.
Table 2: Conditions and Efficiency for Esterification of Alcohols
| Carboxylic Acid | Alcohol | Coupling System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Various Acids | Various Alcohols | DCC / DMAP | CH₂Cl₂ | Room Temp | 78-98 | organic-chemistry.org |
| N-Phenylanthranilic Acid | Various Alcohols | H₂SO₄ (cat.) | Toluene | Reflux | 62-78 | researchgate.net |
| Butyric Acid | Geraniol | Immobilized Lipase | Biphasic System | Optimized | >90 (Conversion) | acs.orgnih.gov |
| Acetic Acid | Terpene Alcohols | Acetic Anhydride | Toluene | Reflux | High* | google.com |
Note: Yields are as reported in the literature for the specific systems described.
Mechanistic Biological Activities in Vitro and Preclinical Models
Modulation of Cellular Pathways
At present, there is a significant gap in the scientific literature regarding the specific effects of geranyl N-dimethylallylanthranilate on cellular signaling cascades and the mechanisms of cell cycle regulation. While related compounds, such as other anthranilate derivatives, have been investigated for their impact on various cellular processes, direct evidence for the modulation of these pathways by this compound is not yet available.
Effects on Cell Signaling Cascades
No published studies to date have specifically investigated the effects of this compound on cell signaling cascades. Future research is needed to explore its potential to influence key signaling pathways, such as the MAPK/ERK, PI3K/Akt, or other pathways crucial for cellular communication and function.
Mechanisms of Cell Cycle Regulation
Detailed investigations into the mechanisms by which this compound may regulate the cell cycle have not been reported. Understanding its potential to induce cell cycle arrest at various checkpoints (e.g., G1/S or G2/M) or to modulate the expression and activity of key cell cycle regulators, such as cyclins and cyclin-dependent kinases (CDKs), will be critical in elucidating its biological activity.
Induction/Inhibition of Apoptosis and Necroptosis Pathways
The ability of this compound to induce or inhibit programmed cell death pathways, including apoptosis and necroptosis, remains to be determined. Research into its effects on the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2), the activation of caspases, and the key mediators of necroptosis (e.g., RIPK1, RIPK3, MLKL) is warranted.
Enzyme Inhibition and Activation Studies
The interaction of this compound with specific enzymes is a key area for future investigation. The initial discovery of this compound was through a bioactivity-guided fractionation, which suggests potential biological targets. nih.gov
Specific Enzyme Targets and Kinetic Analysis
The primary study on this compound identified its moderate antimicrobial activity against Staphylococcus aureus. nih.gov This finding suggests that the compound may target specific enzymes essential for bacterial survival. However, the precise enzyme targets and the kinetics of this inhibition have not been elucidated. Further research is required to identify the specific enzymes inhibited by this compound and to perform kinetic analyses to understand the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).
Receptor Binding and Ligand-Receptor Interactions
Currently, there is a notable absence of published scientific literature detailing specific receptor binding and ligand-receptor interactions for the chemical compound this compound. While the broader class of anthranilate derivatives has been investigated for various pharmacological activities, which often involve receptor interactions, specific data for this particular geranylated and dimethylallylated form is not available in the public research domain. Future research, including computational modeling and in vitro binding assays, would be necessary to elucidate any potential molecular targets and receptor-mediated signaling pathways.
Antimicrobial Mechanisms of Action
This compound has been identified as a compound with antimicrobial properties. However, detailed mechanistic studies that fully delineate its mode of action against various microbes are limited. The existing research provides a foundational understanding, primarily focused on its antibacterial effects.
Antibacterial Mechanisms (e.g., cell wall synthesis, DNA replication)
Research has indicated that this compound exhibits moderate antimicrobial activity. In a bioactivity-guided fractionation study of an acetone (B3395972) extract from the leaves of Esenbeckia yaaxhokob, this compound was isolated and tested against a panel of bacteria. It demonstrated activity against the Gram-positive bacterium Staphylococcus aureus. However, the precise molecular mechanisms, such as the inhibition of cell wall synthesis or interference with DNA replication, have not yet been elucidated for this specific compound.
Studies on structurally related compounds may offer potential avenues for future investigation. For instance, other geranylated compounds and anthranilate derivatives have been shown to interfere with bacterial processes. However, without direct experimental evidence, it remains speculative whether this compound shares these mechanisms.
Antifungal Mechanisms (e.g., ergosterol (B1671047) synthesis, membrane integrity)
There is currently no specific scientific data available that describes the antifungal mechanisms of this compound. While related terpenoid compounds, such as geraniol (B1671447), have been shown to disrupt fungal cell membrane integrity by inhibiting ergosterol synthesis, it is unknown if this compound possesses similar activity. Experimental studies, including minimum inhibitory concentration (MIC) assays against various fungal strains and mechanistic assays focusing on ergosterol biosynthesis and membrane permeability, are needed to determine its potential as an antifungal agent.
Antiviral Mechanisms (e.g., viral replication, entry inhibition)
Detailed investigations into the antiviral mechanisms of this compound are not present in the current body of scientific literature. Although various geranylated flavonoids and other related natural products have been explored for their potential to inhibit viral replication and entry, no such studies have been published specifically for this compound. nih.govnih.govmdpi.com Future research could explore its efficacy against a range of viruses and elucidate its mode of action, if any.
Antiparasitic Mechanisms
Specific research on the antiparasitic mechanisms of this compound is not currently available.
Protozoal Targets and Lifecycle Inhibition
There are no published studies that identify specific protozoal targets or detail the inhibition of protozoal lifecycles by this compound. While other classes of compounds, including some anthranilate derivatives, have been investigated for antiparasitic properties, this specific molecule remains uncharacterized in this context.
No Scientific Data Available for this compound's Biological Activities
Following a comprehensive search of available scientific literature, no data has been found regarding the mechanistic biological activities of the chemical compound this compound. Specifically, there is no information available concerning its effects on helminthic pathogens, its immunomodulatory mechanisms, or any in silico modeling and quantitative structure-activity relationship (QSAR) studies.
Extensive searches were conducted to locate research pertaining to the following areas, as specified in the article outline:
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies:There is no evidence of this compound being the subject of computational studies to predict its biological activity.
Predictive Modeling of Biological Activity:No predictive models for the biological activity of this specific compound were found.
Due to the complete absence of scientific data in the requested areas, it is not possible to generate the article as outlined. The lack of information suggests that this compound may be a novel compound that has not yet been subjected to significant biological investigation or that the research has not been published in publicly accessible domains.
Preclinical Pharmacological and Metabolic Studies in Vitro and Animal Models
In Vitro Metabolic Stability and Biotransformation
In vitro metabolic studies are fundamental in early drug discovery to predict a compound's metabolic fate in the body. These assays help to estimate its half-life and identify potential metabolic pathways.
Microsomal Stability Assays
To assess the metabolic stability of geranyl N-dimethylallylanthranilate, researchers would typically perform microsomal stability assays. This involves incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. researchgate.net Microsomes from various species, such as rats, mice, and humans, are often used to identify inter-species differences in metabolism. univ-lorraine.frnih.gov
The standard procedure involves incubating the compound with liver microsomes and a necessary cofactor, such as NADPH, which is crucial for the function of many metabolic enzymes. nih.gov The concentration of the parent compound is measured at different time points to determine its rate of depletion. From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. Compounds with a short half-life are generally considered to be rapidly metabolized.
Table 1: Representative Data from a Microsomal Stability Assay
| Compound | Species | Microsomal Protein (mg/mL) | Incubation Time (min) | % Remaining | In Vitro Half-life (t½, min) |
| Hypothetical Data | Rat | 0.5 | 0, 5, 15, 30 | 100, 75, 40, 15 | 18.5 |
| Hypothetical Data | Human | 0.5 | 0, 5, 15, 30 | 100, 85, 60, 35 | 25.2 |
This table is for illustrative purposes only, as no specific data for this compound is currently available.
Identification of Key Metabolites
Following the determination of metabolic stability, the next step is to identify the structures of the metabolites formed. This is achieved by analyzing the samples from the microsomal incubation using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). This allows for the separation of the parent compound from its metabolites and the determination of their exact masses, which aids in elucidating their chemical structures.
Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes
Cytochrome P450 (CYP450) enzymes are a major family of enzymes responsible for the phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). researchgate.net To identify which specific CYP450 enzymes are involved in the metabolism of this compound, several in vitro experiments would be conducted. These typically involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms in incubations with human liver microsomes. thegoodscentscompany.com For example, the involvement of enzymes like CYP3A4, CYP2D6, or CYP2C9 would be investigated. thegoodscentscompany.com Understanding which enzymes are responsible for metabolism is crucial for predicting potential drug-drug interactions.
In Vivo Pharmacokinetic Profiles (Animal Models)
While in vitro studies provide initial insights, in vivo studies in animal models are necessary to understand how a compound is absorbed, distributed throughout the body, and ultimately eliminated.
Absorption and Distribution in Animal Systems
To study the absorption and distribution of this compound, the compound would be administered to laboratory animals, such as rats or mice. Blood samples would be collected at various time points after administration, and the concentration of the compound in the plasma would be measured. This data is used to determine key pharmacokinetic parameters like the maximum concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which reflects the total drug exposure.
To understand its distribution, tissue samples from various organs (e.g., liver, kidneys, brain) would be collected after administration to determine the extent to which the compound penetrates different parts of the body.
Table 2: Representative Pharmacokinetic Parameters in an Animal Model
| Animal Model | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Hypothetical Data | Rat | Oral | 450 | 1.5 |
| Hypothetical Data | Rat | Intravenous | 1200 | 0.1 |
This table is for illustrative purposes only, as no specific data for this compound is currently available.
Excretion Pathways in Animal Models
To determine how this compound and its metabolites are eliminated from the body, excretion studies are performed in animal models. This involves collecting urine and feces over a period of time after the compound has been administered. The samples are then analyzed to quantify the amount of the parent compound and its metabolites that are excreted through these routes. This helps to determine the primary pathways of elimination, whether it be renal (urine) or fecal.
Compartmental Modeling of Pharmacokinetics
To date, detailed preclinical studies on the pharmacokinetics of this compound, including compartmental modeling, have not been extensively reported in publicly available literature. Compartmental models are mathematical tools used to describe a drug's transit through the body, and developing such a model for this compound would be a critical next step in its preclinical evaluation. This would involve administering the compound to animal models and measuring its concentration in plasma and potentially other tissues over time.
The resulting data would be used to determine key pharmacokinetic parameters. A hypothetical two-compartment model for this compound, which is common for compounds that distribute from the central compartment (bloodstream) to a peripheral compartment (tissues), might include the parameters outlined in the table below.
Table 1: Hypothetical Two-Compartment Pharmacokinetic Parameters for this compound
| Parameter | Description | Hypothetical Value Range |
| Vd | Volume of Distribution | High (indicating extensive tissue distribution) |
| CL | Clearance | Moderate to High (suggesting efficient elimination) |
| k_a | Absorption Rate Constant | Dependent on formulation and route of administration |
| k_e | Elimination Rate Constant | Moderate |
| t_1/2 | Half-life | Intermediate |
This table represents a hypothetical framework for the pharmacokinetic evaluation of this compound. Actual values would need to be determined through rigorous preclinical studies.
Target Engagement and Biomarker Identification (Preclinical)
The specific molecular targets of this compound have not yet been fully elucidated. Initial research has pointed towards potential antimicrobial properties. sci-hub.boxnih.gov Identifying the direct molecular targets is a crucial step in understanding its mechanism of action and for the development of relevant biomarkers.
Future preclinical research would focus on target deconvolution studies, which could involve techniques such as affinity chromatography-mass spectrometry or cellular thermal shift assays (CETSA) to identify binding partners. Once a target is confirmed, biomarkers can be developed to measure the compound's effect. These can be categorized as target engagement biomarkers, which confirm the compound is interacting with its intended target, and pharmacodynamic biomarkers, which measure the downstream biological effects.
Table 2: Potential Preclinical Biomarkers for this compound
| Biomarker Type | Potential Biomarker | Method of Measurement |
| Target Engagement | Direct binding to a putative bacterial enzyme | Cellular Thermal Shift Assay (CETSA), Radioligand Binding Assay |
| Pharmacodynamic | Inhibition of bacterial growth | Minimum Inhibitory Concentration (MIC) assays |
| Pharmacodynamic | Changes in bacterial metabolic pathways | Metabolomic analysis of bacterial cultures |
This table outlines potential biomarkers that could be investigated in preclinical studies to assess the activity of this compound.
Formulation Strategies for Preclinical Research
The initial isolation of this compound was from the acetone (B3395972) extract of the leaves of Esenbeckia yaaxhokob. researchgate.netresearchgate.net For preclinical research, a well-defined formulation is essential to ensure consistent and reproducible results. Given its alkaloid nature, the solubility and stability of this compound would be key considerations in developing a suitable formulation for in vitro and in vivo studies.
Initial preclinical formulations would likely focus on simple solutions for ease of administration in animal models. The choice of vehicle would depend on the compound's physicochemical properties.
Table 3: Potential Formulation Strategies for Preclinical Research of this compound
| Formulation Type | Vehicle/Excipients | Rationale |
| Solution for in vitro testing | Dimethyl sulfoxide (B87167) (DMSO) | High solubility for a wide range of organic compounds. |
| Solution for in vivo administration (e.g., intravenous) | Saline with a co-solvent (e.g., PEG 400, ethanol) | To enhance solubility for systemic delivery. |
| Suspension for oral administration | Aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) | For evaluating oral bioavailability. |
The selection of an appropriate formulation is critical for the accurate preclinical assessment of this compound.
Advanced Analytical Methodologies for Research
Quantification in Complex Biological Matrices
Accurate quantification of geranyl N-dimethylallylanthranilate in biological samples such as plasma, urine, and tissues is fundamental to understanding its pharmacokinetics and metabolic fate. Given the complexity of these matrices, highly selective and sensitive analytical methods are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a gold-standard technique for the quantification of organic molecules in biological fluids due to its high sensitivity and specificity. While specific methods for this compound are not widely documented, established protocols for structurally related compounds, such as geraniol (B1671447) metabolites and dimethylamylamine, provide a strong foundation for method development. rsc.orgnih.gov
A typical LC-MS/MS method would involve sample preparation through protein precipitation or liquid-liquid extraction, followed by chromatographic separation on a C18 reversed-phase column. nih.gov The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure selective detection and quantification. For instance, a method for determining geraniol metabolites in urine utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) after enzymatic hydrolysis and liquid-liquid extraction. rsc.org This approach achieved low limits of quantification, in the range of micrograms per liter, demonstrating the sensitivity of the technique. rsc.org Similarly, a sensitive LC-ESI/MS/MS method was developed for determining dimethylamylamine in plant matrices, achieving a quantification limit of 1–2 ng/g. nih.gov
Table 1: Illustrative LC-MS/MS Parameters for Analysis of Related Compounds
| Parameter | Value | Reference |
| Chromatography | ||
| Column | C18 Reversed-Phase | nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | rsc.org |
| Flow Rate | 0.2 - 0.5 mL/min | nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | rsc.org |
| Limit of Quantification | 1.5 - 2.7 µg/L (for geraniol metabolites) | rsc.org |
This table presents a hypothetical set of parameters based on methods for structurally similar compounds and is for illustrative purposes only.
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly well-suited for the analysis of volatile and semi-volatile compounds like terpenoids. nih.govmdpi.com For the analysis of this compound, a derivatization step might be necessary to increase its volatility and thermal stability, a common practice in GC-MS-based metabolomics. nih.gov
The methodology typically involves extraction of the analyte from the biological matrix, followed by derivatization, and then injection into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detection and structural information. pharmacyjournal.info GC-MS libraries are instrumental in the identification of metabolites in complex biological samples. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed structural information and can be used for the quantitative analysis of metabolites in biological samples. nih.gov ¹H NMR-based metabolomics can be employed to obtain a comprehensive metabolic profile of a biological system after exposure to this compound. nih.gov This untargeted approach allows for the simultaneous detection and quantification of a wide range of metabolites, offering insights into the broader metabolic impact of the compound. researchgate.netarxiv.org
Changes in the levels of key metabolites, such as those involved in energy metabolism or amino acid pathways, can be monitored to understand the compound's mechanism of action. researchgate.net While less sensitive than MS-based methods, NMR offers the advantage of minimal sample preparation and the ability to identify unknown compounds based on their spectral data. nih.gov
Isotopic Labeling Studies for Metabolic Tracing
Isotopic labeling is a powerful technique to trace the metabolic fate of a compound within a biological system. numberanalytics.com By introducing stable isotopes, such as ¹³C or ¹⁵N, into the structure of this compound, researchers can follow its biotransformation pathways. nih.govnih.gov
This approach has been extensively used in the study of terpene biosynthesis. boku.ac.atresearchgate.net For instance, by labeling the geranyl moiety with ¹³C, it would be possible to track its conversion into various metabolites using mass spectrometry or NMR. nih.govboku.ac.at The appearance of the isotopic label in downstream products provides direct evidence of the metabolic connections. These studies are crucial for identifying the enzymes and pathways involved in the breakdown and modification of this compound in vivo. nih.gov
Chiral Separation and Enantiomeric Purity Analysis
Many natural and synthetic compounds exist as enantiomers, which can have different biological activities. If this compound possesses a chiral center, it is essential to separate and analyze its enantiomers. Chiral chromatography is the most common method for this purpose. nih.gov
High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for enantiomeric separation. nih.govmdpi.com Polysaccharide-based CSPs, for example, have shown broad applicability in separating a variety of chiral compounds. nih.gov Alternatively, gas chromatography using a chiral column can be employed, especially for volatile compounds. For instance, the chiral constituents of geranium oil, which contains geraniol, have been successfully separated using a Rt-βDEXsa column. restek.com The development of a robust chiral separation method is critical for determining the enantiomeric purity of a sample and for investigating the specific biological activities of each enantiomer.
Ecological and Environmental Research Aspects
Role in Plant-Insect Interactions and Chemical Ecology
Geranyl N-dimethylallylanthranilate is a member of the anthranilate class of compounds, which are known to play various roles in plant defense and signaling. However, specific research into the function of this compound in plant-insect interactions is currently not available in published scientific literature. Its structural features, including the presence of geranyl and dimethylallyl groups, suggest potential activity as a repellent, attractant, or feeding deterrent for insects, but empirical studies are required to confirm any such roles. The compound has been identified as a constituent of Esenbeckia yaaxhokob, a plant used in traditional medicine, and was noted for its moderate antimicrobial activity against Staphylococcus aureus. nih.gov The ecological significance of this antimicrobial activity, for instance, in protecting the plant from pathogenic microbes, is yet to be explored.
Environmental Fate and Degradation Pathways (Biodegradation, Photodegradation)
There is currently no available scientific data on the environmental fate and degradation pathways of this compound. Studies concerning its persistence in soil and water, as well as its potential for breakdown through biological (biodegradation) or light-induced (photodegradation) processes, have not been publicly documented. Understanding these pathways is crucial for assessing the potential environmental impact of this and other natural compounds.
Bioaccumulation Potential in Ecological Systems
Information regarding the bioaccumulation potential of this compound in ecological systems is not present in the available scientific literature. Research into whether this compound can accumulate in organisms and move up the food chain is a critical area for future study to fully assess its environmental profile.
Applications and Research Perspectives
Geranyl N-dimethylallylanthranilate as a Lead Compound for Agrochemicals
The structural features of this compound, combining a geranyl group and a dimethylallyl group attached to an anthranilate core, suggest its potential as a lead compound for the development of novel agrochemicals. The lipophilic nature imparted by the prenyl chains can enhance the compound's ability to penetrate biological membranes, a desirable trait for active ingredients in pesticides. nih.gov
The initial discovery of this compound from the plant Esenbeckia yaaxhokob revealed its moderate antimicrobial activity against Staphylococcus aureus. nih.gov This finding, although not directly related to plant pathogens, opens the door for screening against a broader range of agriculturally relevant microbes. The development of biopesticides from natural products is a growing area of research aimed at finding more environmentally benign alternatives to synthetic pesticides.
Derivatives of the geraniol (B1671447) scaffold have shown notable antifungal activity against various phytopathogenic fungi. While specific studies on this compound are limited, the known insecticidal and antimicrobial properties of other anthranilic acid derivatives further support its potential as a scaffold for new biopesticides. nih.gov Research in this area would involve the synthesis of analogues to establish structure-activity relationships and optimize efficacy against specific plant pests and diseases.
Currently, there is no direct published research on the herbicidal or plant growth regulatory activities of this compound. However, the diverse biological activities of anthranilate derivatives suggest that this is a plausible area for future investigation. nih.gov Screening programs could assess the compound's effects on seed germination, root and shoot growth, and other physiological processes in various plant species to uncover any potential for its use as a herbicide or plant growth regulator.
Research into its Role in Natural Product Drug Discovery (Preclinical Stage)
The field of natural product drug discovery continuously seeks novel chemical scaffolds for therapeutic development. ni.ac.rs this compound, as a naturally occurring molecule with demonstrated bioactivity, represents a starting point for such endeavors. nih.gov
The moderate antibacterial activity of this compound against Staphylococcus aureus is a key preclinical finding. nih.gov Furthermore, the geraniol component of the molecule is known to possess anti-inflammatory and anticancer properties in various experimental models, suggesting that the complete molecule warrants investigation for these activities. nih.gov Derivatives of N-aryl anthranilic acids have also been synthesized and shown to possess significant anti-inflammatory activity. ijpsonline.com These findings provide a rationale for further preclinical studies to evaluate the therapeutic potential of this compound and its synthetic derivatives.
Table 1: Reported Biological Activities of this compound and Related Compounds
| Compound/Derivative Class | Reported Biological Activity | Research Stage |
| This compound | Moderate antimicrobial activity against Staphylococcus aureus nih.gov | Preliminary |
| Geraniol | Anticancer, Anti-inflammatory, Antioxidant, Neuroprotective nih.gov | Preclinical |
| Anthranilic Acid Derivatives | Antimicrobial, Antiviral, Insecticidal, Anti-inflammatory nih.govnih.gov | Varied (Preclinical to Clinical) |
| N-aryl anthranilic acid derivatives | Significant anti-inflammatory activity ijpsonline.com | Preclinical |
Chemical Probes and Tool Compounds for Biological Research
As of now, there is no documented use of this compound as a chemical probe or tool compound. However, its unique structure could be exploited for such purposes. For instance, the anthranilate core is fluorescent, which could be utilized in the design of fluorescent probes to study biological processes. Modifications to the structure could introduce reactive groups or reporter tags, enabling its use in target identification and pathway elucidation studies.
Synthetic Biology Approaches for Production
The industrial production of complex natural products like this compound often relies on developing efficient and sustainable methods. Synthetic biology offers promising solutions through the metabolic engineering of microorganisms. nih.govrsc.orgresearchgate.net
The biosynthesis of this compound involves two key precursors: anthranilate and the isoprenoid units, geranyl pyrophosphate (GPP) and dimethylallyl pyrophosphate (DMAPP). Significant progress has been made in engineering microbes, such as Escherichia coli, to overproduce anthranilate. nih.gov Similarly, the microbial production of isoprenoids is a well-established field. nih.gov
The key challenge lies in the enzymatic coupling of these precursors. The enzymes responsible for the N- and O-prenylation of anthranilate in Esenbeckia yaaxhokob have not yet been characterized. However, the broader family of prenyltransferases, which catalyze such reactions, is being extensively studied. nih.govrsc.org Future research will likely focus on identifying and characterizing the specific prenyltransferases from Esenbeckia yaaxhokob or engineering known prenyltransferases to accept anthranilate and its geranyl ester as substrates. This would enable the development of a microbial chassis for the complete biosynthesis of this compound.
Future Directions and Research Gaps
Emerging Technologies in Biosynthesis and Synthesis
The biosynthesis of geranyl N-dimethylallylanthranilate in its natural source, the leaves of Esenbeckia yaaxhokob, presents a fascinating case study in plant biochemistry. nih.gov Future research is poised to leverage cutting-edge technologies to unravel and engineer these pathways. The application of synthetic biology and metabolic engineering techniques could lead to the heterologous expression of the responsible biosynthetic genes in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. This approach would enable scalable and controlled production, overcoming the limitations of extraction from plant sources. Furthermore, cell-free biosynthesis systems, utilizing purified enzymes involved in the prenylation of the anthranilate core, offer a promising avenue for high-purity production and detailed mechanistic studies of the enzymatic reactions.
On the chemical synthesis front, advancements in catalytic methods are expected to play a pivotal role. The development of novel catalysts for regioselective N- and O-prenylation of anthranilate derivatives will be critical for improving the efficiency and sustainability of synthetic routes. Flow chemistry is another emerging technology that could revolutionize the synthesis of this compound, offering precise control over reaction parameters, enhanced safety, and the potential for continuous manufacturing.
Unexplored Biological Targets and Mechanisms
Initial studies have demonstrated the antimicrobial activity of this compound against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. nih.gov However, the precise molecular targets and mechanisms of action remain largely unexplored. Future research will likely employ a variety of modern biological techniques to elucidate these aspects.
Target identification studies using affinity chromatography, where the compound is immobilized to a resin to capture its binding partners from cell lysates, will be instrumental. Additionally, chemoproteomics approaches can identify covalent and non-covalent protein targets on a proteome-wide scale. Understanding how this compound disrupts bacterial physiology, whether by inhibiting cell wall synthesis, protein synthesis, or other essential processes, will be a key research focus. Investigating its potential as an inhibitor of bacterial communication systems, such as quorum sensing, could also reveal novel antimicrobial strategies.
Integration of Multi-Omics Data in Research
To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" data is essential. Transcriptomics (analyzing gene expression), proteomics (analyzing protein levels), and metabolomics (analyzing metabolite profiles) can provide a comprehensive picture of the cellular response to the compound.
For instance, treating bacteria with this compound and subsequently analyzing changes in their transcriptome can reveal which genes and pathways are affected. This information, combined with proteomics data, can pinpoint the cellular machinery targeted by the compound. Metabolomic analysis can further illuminate the metabolic perturbations caused by its presence, offering clues to its mechanism of action. The integrated analysis of these multi-omics datasets will be crucial for building comprehensive models of the compound's biological activity.
Advanced Computational Modeling for Discovery and Prediction
Computational approaches are becoming increasingly powerful in drug discovery and development. In the context of this compound, molecular docking simulations can be used to predict its binding affinity and orientation within the active sites of potential protein targets. This can help prioritize experimental validation and guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of this compound and its derivatives with their observed biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby accelerating the discovery process. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the compound when bound to its target, offering a deeper understanding of the binding mechanism and the structural basis of its activity.
Sustainable Production and Biocatalytic Approaches
The reliance on extraction from its natural plant source is not a sustainable long-term strategy for the production of this compound. nih.gov As such, a significant area of future research will be the development of sustainable and environmentally friendly production methods.
Biocatalysis, the use of isolated enzymes or whole-cell systems to perform chemical transformations, offers a green alternative to traditional chemical synthesis. The identification and characterization of the specific prenyltransferases from Esenbeckia yaaxhokob that catalyze the formation of this compound are critical first steps. nih.gov Once identified, these enzymes can be produced in large quantities and immobilized for use in bioreactors. This approach not only reduces the reliance on hazardous reagents and solvents but also often provides high selectivity and efficiency. The development of robust and recyclable biocatalytic systems will be key to the economically viable and sustainable production of this promising natural product.
Q & A
Q. What methodologies are recommended for the isolation and structural characterization of geranyl N-dimethylallylanthranilate from natural sources?
To isolate this compound, researchers typically use solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like column chromatography or HPLC for purification. Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, HMBC, and COSY) to identify substituents and connectivity, as demonstrated in the analysis of isoprenylated flavonoids from Morus alba . Mass spectrometry (MS) and IR spectroscopy further confirm molecular weight and functional groups, referencing databases like NIST or Wiley’s Registry .
Q. How is this compound biosynthesized in plant systems?
The compound derives from the terpenoid pathway, where geranyl diphosphate synthase (GPPS) catalyzes the condensation of dimethylallyl diphosphate (DMAPP) and isopentenyl diphosphate (IPP) to form geranyl diphosphate (GPP). GPP then reacts with anthranilic acid derivatives. Notably, GPPS functions as a heterodimer, requiring co-expression of two subunits (28 kDa and 37 kDa) for catalytic activity, as shown in spearmint oil gland studies . Plastid-targeting sequences in GPPS subunits suggest compartmentalized biosynthesis .
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
High-resolution LC-MS/MS is preferred for quantification due to its sensitivity in detecting low-abundance metabolites. Isotope dilution assays (using deuterated analogs) enhance accuracy. For validation, cross-reference spectral libraries (e.g., NIST or JECFA standards) and employ internal standards like methyl N-acetylanthranilate .
Advanced Research Questions
Q. How can researchers resolve contradictions in the enzymatic origin of geranyl diphosphate, the precursor to this compound?
Conflicting hypotheses propose that GPP is either a dedicated product of GPPS or a byproduct of other prenyltransferases. To address this, design knockout/knockdown experiments targeting GPPS subunits in model plants (e.g., Mentha spp.) and monitor GPP levels via GC-MS. Comparative kinetic assays with recombinant GPPS (heterodimer vs. single subunits) can clarify substrate specificity, as shown in peppermint studies .
Q. What experimental approaches are suitable for studying the anti-inflammatory mechanisms of this compound?
Use in vitro neutrophil activation models to assess anti-inflammatory effects. For example, measure apoptosis induction in human neutrophils via flow cytometry (Annexin V/PI staining) and cytokine profiling (ELISA). Reference methodologies from studies on Esenbeckia leiocarpa, where related alkaloids modulated neutrophil activity . Dose-response assays and NF-κB pathway inhibition studies further elucidate molecular targets .
Q. How can researchers optimize heterologous expression of geranyl diphosphate synthase for functional studies?
Co-express GPPS subunits (e.g., 28 kDa and 37 kDa proteins) in E. coli or yeast systems with codon optimization and chaperone co-expression to enhance solubility. Validate activity via radioisotope assays using [¹⁴C]-IPP and TLC analysis of GPP. Confirm heterodimer formation with native PAGE and immunoblotting using subunit-specific antibodies .
Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
Employ chemoenzymatic synthesis : Use purified GPPS to generate geranyl diphosphate, then couple it with modified anthranilate derivatives via esterification. For regioselective modifications, apply protecting-group strategies (e.g., silyl ethers for hydroxyl groups) and characterize products with 2D NMR .
Q. How do discrepancies in spectral data for this compound arise, and how should they be addressed?
Variations in NMR/IR spectra may stem from solvent effects, tautomerism, or impurities. To standardize
- Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and control temperature.
- Compare with authenticated samples from JECFA or FCC databases .
- Validate via interlaboratory reproducibility tests .
Data Contradiction Analysis
Q. How can conflicting reports about the cytotoxicity of this compound derivatives be reconciled?
Discrepancies may arise from differences in cell lines, assay conditions (e.g., serum concentration), or metabolite stability. Standardize protocols using cell viability assays (MTT/WST-1) across multiple cancer models (e.g., HGC27 gastric cells ). Include controls for compound degradation and use LC-MS to verify intracellular concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
